molecular formula C14H27N3O2 B6216451 tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate CAS No. 1279038-93-5

tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate

Cat. No. B6216451
CAS RN: 1279038-93-5
M. Wt: 269.4
InChI Key:
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Description

Tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate is a chemical compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that has a molecular weight of 319.42 g/mol. The chemical formula for tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate is C13H23N3O2. It is a derivative of pyrrolidine, a five-membered heterocyclic compound. The compound has been used in a variety of research applications, including as a biochemical reagent, a physiological agent, and a lab experiment reagent.

Scientific Research Applications

Tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate has been used in a variety of scientific research applications. It has been used as a biochemical reagent in the synthesis of various compounds, including peptides and amino acids. It has also been used as a physiological agent in the study of the pharmacological effects of drugs and other compounds on the body. In addition, it has been used as a lab experiment reagent for the synthesis and purification of various compounds.

Mechanism of Action

Tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. By inhibiting the enzyme, the compound can prevent the breakdown of acetylcholine and thus increase its levels in the body.
Biochemical and Physiological Effects
Tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate has been found to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. This can lead to increased alertness, improved memory, and better cognitive function. In addition, the compound has been shown to act as an anti-inflammatory agent, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate has several advantages and limitations for use in lab experiments. One advantage of the compound is that it is relatively easy to synthesize and can be obtained in a pure form. In addition, it is relatively stable and can be stored for long periods of time. However, it can be toxic if ingested and should be handled with care.

Future Directions

There are several potential future directions for the use of tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate. One potential direction is the use of the compound as a therapeutic agent. The compound has been shown to act as an inhibitor of the enzyme acetylcholinesterase and has anti-inflammatory properties, which could potentially be used to treat a variety of diseases and conditions. Another potential direction is the use of the compound as a research tool. The compound could be used to study the pharmacological effects of drugs and other compounds on the body. Finally, the compound could be used in the synthesis of other compounds, such as peptides and amino acids.

Synthesis Methods

Tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate can be synthesized by the reaction of piperidine with tert-butyl isocyanate in the presence of triethylamine. The reaction can be carried out in a solvent such as acetonitrile or dichloromethane. The product is then isolated by filtration and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate involves the reaction of tert-butyl carbamate with (3R)-1-(piperidin-4-yl)pyrrolidin-3-amine in the presence of a coupling agent such as EDCI or DIC. The reaction is carried out in a suitable solvent such as DMF or DCM at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain the desired compound.", "Starting Materials": [ "tert-butyl carbamate", "(3R)-1-(piperidin-4-yl)pyrrolidin-3-amine", "coupling agent (e.g. EDCI or DIC)", "solvent (e.g. DMF or DCM)" ], "Reaction": [ "Add (3R)-1-(piperidin-4-yl)pyrrolidin-3-amine to a solution of tert-butyl carbamate in a suitable solvent such as DMF or DCM.", "Add a coupling agent such as EDCI or DIC to the reaction mixture and stir at room temperature or under reflux conditions for several hours.", "After completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography or recrystallization to obtain the desired compound tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate." ] }

CAS RN

1279038-93-5

Molecular Formula

C14H27N3O2

Molecular Weight

269.4

Purity

95

Origin of Product

United States

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